OMDM-1 OMDM-1 Numerous analogs of arachidonoyl ethanolamide (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-1 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-1 is the amide of (S)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-1 inhibits the cellular uptake of tritiated AEA with an IC50 of 2.4 µM, with negligible effects on the CB1 receptor and VR1.
Brand Name: Vulcanchem
CAS No.: 616884-62-9
VCID: VC21129662
InChI: InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol

OMDM-1

CAS No.: 616884-62-9

Cat. No.: VC21129662

Molecular Formula: C27H45NO3

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

OMDM-1 - 616884-62-9

Specification

Description Numerous analogs of arachidonoyl ethanolamide (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-1 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-1 is the amide of (S)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-1 inhibits the cellular uptake of tritiated AEA with an IC50 of 2.4 µM, with negligible effects on the CB1 receptor and VR1.
CAS No. 616884-62-9
Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
IUPAC Name (Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Standard InChI InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1
Standard InChI Key ICDMLAQPOAVWNH-JRUKXMRZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO

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